molecular formula C12H13N3O3 B2650566 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole CAS No. 100933-81-1

2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No. B2650566
M. Wt: 247.254
InChI Key: JJSHJNMZAAFTEH-UHFFFAOYSA-N
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Description

“2-butyl-5-nitrobenzofuran” is a key intermediate in the preparation of the anti-arrhythmic drug, dronedarone hydrochloride . It is used for the treatment of atrial fibrillation and atrial flutter in patients whose hearts have either returned to normal rhythm or who undergo drug therapy or electric shock treatment to maintain normal rhythm .


Synthesis Analysis

The commercially available 4-nitrophenol is converted in five steps to 2-butyl-5-nitrobenzofuran, which upon Friedel–Crafts acylation with 4-methoxybenzoyl chloride followed by deprotection of the methyl group gives the key intermediate . There are several synthetic routes appeared in the literature for the preparation of this compound .


Chemical Reactions Analysis

The synthesis of “2-butyl-5-nitrobenzofuran” involves several chemical reactions, including the conversion of 4-nitrophenol to 2-butyl-5-nitrobenzofuran, Friedel–Crafts acylation with 4-methoxybenzoyl chloride, and deprotection of the methyl group .

Scientific Research Applications

Green Synthesis of 1,3,4-Oxadiazoles

2-Aryl-1,3,4-oxadiazoles, including 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, are important in various research fields due to their functional properties. A green synthetic method has been developed for these compounds, featuring high yields, simple purification, water-based reaction medium, energy efficiency, and no catalyst addition (Zhu, Zou, Shao, & Li, 2015).

Corrosion Inhibition

Studies have investigated the effect of certain 1,3,4-oxadiazole derivatives on corrosion inhibition. These compounds have shown significant influence in controlling the corrosion of mild steel in acidic environments. The adsorption of these molecules on metal surfaces plays a key role in their inhibitory performance (Lagrenée et al., 2001).

Antimicrobial Properties

Research has shown that 1,3,4-oxadiazole derivatives possess valuable biological effects, including antibacterial and antifungal activities. These compounds have been evaluated for their effectiveness against various bacteria and fungi, showing significant potential in antimicrobial applications (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Applications in Organic Electronics

Certain 1,3,4-oxadiazole derivatives have been utilized in organic light-emitting diodes (OLEDs) as electron transport materials. Their specific structural properties contribute to enhancing the performance of OLEDs, making them crucial components in the development of advanced electronic devices (Pujar et al., 2017).

Antitumor Activity

Research into natural product analogs containing 1,2,4-oxadiazole rings has revealed their potential in antitumor applications. These compounds have shown efficacy in inhibiting tumor cell growth, highlighting their significance in the field of cancer research (Maftei et al., 2013).

Safety And Hazards

The safety data sheet for “2-butyl-5-nitrobenzofuran” indicates that it causes severe skin burns and eye damage. Precautions include not breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective clothing/eye protection/face protection .

Future Directions

As “2-butyl-5-nitrobenzofuran” is a key intermediate in the preparation of dronedarone hydrochloride, future research may focus on improving the synthesis process or exploring other potential applications of this compound .

properties

IUPAC Name

2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-3-4-11-13-14-12(18-11)9-5-7-10(8-6-9)15(16)17/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSHJNMZAAFTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

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